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Cat. No.: B10805994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Histone Deacetylase 2

(HDAC2) in chromatin remodeling and the utility of selective HDAC2 inhibitors in research and

therapeutic development. We will focus on the mechanism of action, relevant signaling

pathways, and detailed experimental protocols, using the potent and highly selective inhibitor,

Santacruzamate A (CAY10683), as a primary example.

The Central Role of HDAC2 in Chromatin Dynamics
and Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic

regulation by removing acetyl groups from lysine residues on both histone and non-histone

proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure,

generally associated with transcriptional repression.[3][4] HDAC2, a member of the Class I

HDAC family, is a key player in this process.[5]

HDAC2 is primarily located in the nucleus and often exists in multi-protein complexes, such as

the Sin3, NuRD, and CoREST complexes, which are recruited to specific gene promoters by

transcription factors.[5] By deacetylating histones H3 and H4, HDAC2 increases the positive

charge of histone tails, strengthening their interaction with negatively charged DNA and leading

to chromatin compaction and gene silencing.[4][5] Dysregulation of HDAC2 activity has been
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implicated in various diseases, including cancer and neurodegenerative disorders, making it a

significant target for therapeutic intervention.[6][7]

Santacruzamate A: A Potent and Selective HDAC2
Inhibitor
To study the specific functions of HDAC2, highly selective inhibitors are invaluable tools.

Santacruzamate A (CAY10683) is a marine natural product that has been identified as a potent

and exceptionally selective inhibitor of HDAC2.[4][8][9]

Physicochemical Properties of Santacruzamate A
Property Value Reference

Molecular Formula C₁₅H₂₂N₂O₃ [8]

Molecular Weight 278.35 g/mol [8]

CAS Number 1477949-42-0 [8]

Appearance Lyophilized powder [10]

Solubility Soluble in DMSO [8]

In Vitro Activity and Selectivity
Santacruzamate A exhibits picomolar potency against HDAC2 and remarkable selectivity over

other HDAC isoforms.[4][8]
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Target IC₅₀
Selectivity vs.
HDAC2

Reference

HDAC2 112 - 119 pM - [4][8]

HDAC4 >1 µM >8500-fold [4][8]

HDAC6 433 nM >3500-fold [4][8]

HDAC1 Not specified Not specified

HDAC3 Not specified Not specified

HDAC5 Not specified Not specified

HDAC7 Not specified Not specified

HDAC8 Not specified Not specified

HDAC9 Not specified Not specified

HDAC10 Not specified Not specified

HDAC11 Not specified Not specified

Cellular Activity
Santacruzamate A has demonstrated antiproliferative activity in various cancer cell lines.

Cell Line Cancer Type GI₅₀ Reference

HCT116 Colon Carcinoma 29.4 µM [4][9]

HuT-78
Cutaneous T-cell

Lymphoma
1.4 µM [4][9]

Human Dermal

Fibroblasts
Normal >100 µM [9]

Signaling Pathways Modulated by HDAC2 Inhibition
The inhibition of HDAC2 can impact a multitude of cellular signaling pathways, primarily

through the alteration of gene expression and the acetylation status of non-histone proteins.
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Chromatin Remodeling and Transcriptional Activation
The primary mechanism of action of HDAC2 inhibitors is the induction of histone

hyperacetylation. This leads to a more relaxed chromatin structure, allowing transcription

factors to access DNA and activate the expression of previously silenced genes, including

tumor suppressor genes.[3]

Mechanism of HDAC2 in Chromatin Remodeling.

NF-κB Signaling Pathway
HDACs are known to regulate the NF-κB signaling pathway, which is crucial in inflammation

and cell survival. Some studies suggest that HDAC inhibitors can suppress the activation of

NF-κB, leading to anti-inflammatory and pro-apoptotic effects.[11][12] The precise impact of

selective HDAC2 inhibition on this pathway warrants further investigation.
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Prepare Reagents

Add HDAC2 Enzyme and
Santacruzamate A to Plate

Incubate at 37°C

Add Fluorogenic Substrate
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Read Fluorescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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